(R)-Phenoxybenzamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

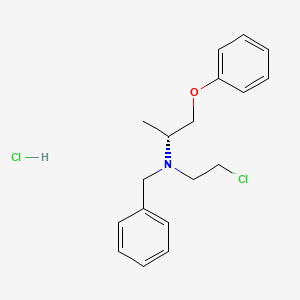

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679604 | |

| Record name | (2R)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16053-59-1 | |

| Record name | (2R)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthesis and Chiral Recognition of R Phenoxybenzamine Hydrochloride

Stereochemical Significance in Drug Discovery and Development

The spatial arrangement of atoms within a drug molecule is a crucial determinant of its biological function, particularly when the drug interacts with chiral biological entities such as receptors and enzymes.

Chirality and Stereoisomerism of (R)-Phenoxybenzamine Hydrochloride

Phenoxybenzamine (B1677643) contains a single chiral center, which means it can exist as two non-superimposable mirror-image isomers, or enantiomers. These are designated as (R)-Phenoxybenzamine and (S)-Phenoxybenzamine. This inherent chirality is a fundamental characteristic of its molecular architecture and governs its interaction with biological targets. The distinct spatial configuration of the atoms around this chiral carbon results in unique pharmacological profiles for each enantiomer.

Comparative Pharmacological Potency of (R)- and (S)-Enantiomers

Significant differences in the pharmacological potency between the two enantiomers of phenoxybenzamine have been established through scientific research. The (R)-enantiomer is notably the more active form, demonstrating considerably greater α-adrenergic blocking activity. Specifically, studies have revealed that this compound is 14.5 times more potent than its (S)-counterpart. researchgate.net This stark difference highlights the critical role of stereochemistry in the drug's mechanism of action, as the specific three-dimensional structure of the (R)-isomer facilitates a more effective binding to α-adrenoceptors. researchgate.netacs.org This enhanced binding affinity is the basis for its therapeutic use in conditions like hypertension. researchgate.netsigmaaldrich.com

Pharmacological Potency Comparison of Phenoxybenzamine Enantiomers

| Enantiomer | Relative Potency |

|---|---|

| (R)-Phenoxybenzamine | 14.5 |

| (S)-Phenoxybenzamine | 1 |

Advanced Synthetic Methodologies for this compound

The superior therapeutic activity of the (R)-enantiomer has spurred the creation of advanced synthetic methods to produce it in an enantiomerically pure state. These stereoselective syntheses aim to control the formation of the desired stereocenter, thereby circumventing the need to separate a 50:50 mixture of both enantiomers (a racemic mixture).

Chiral Aziridine (B145994) Ring Opening Strategies

A successful strategy for the enantioselective synthesis of this compound employs a chiral aziridine as a pivotal intermediate. researchgate.netresearchgate.net Aziridines, which are three-membered rings containing a nitrogen atom, are valuable building blocks in organic synthesis. Their ring-opening reactions provide a reliable method for constructing nitrogen-containing molecules with precise stereochemical control. researchgate.net

Synthetic Overview via Chiral Aziridine Intermediate

| Step | Description |

|---|---|

| 1 | Preparation of a key chiral aziridine intermediate. researchgate.net |

| 2 | Stereocontrolled reductive ring-opening of the aziridine. researchgate.net |

| 3 | Final conversion of the resulting amine to this compound. researchgate.net |

Jacobsen's Hydrolytic Kinetic Resolution of Terminal Epoxides

A highly efficient and practical method for obtaining enantiomerically pure this compound involves Jacobsen's hydrolytic kinetic resolution (HKR) of a terminal epoxide as the crucial step for establishing chirality. ncl.res.inresearchgate.net Kinetic resolution is a technique where one enantiomer in a racemic mixture reacts at a faster rate than the other, enabling their separation. nih.gov

The HKR method uses a chiral cobalt-based catalyst, specifically a (salen)Co(III) complex, to promote the selective reaction of one epoxide enantiomer with water. researchgate.netnih.gov In this reaction, the faster-reacting enantiomer is converted into a 1,2-diol, while the slower-reacting enantiomer remains unreacted and is thus isolated with very high enantiomeric purity. nih.gov This enantiopure epoxide then serves as the chiral starting material for the synthesis of this compound. ncl.res.in This methodology is recognized for its high selectivity, suitability for large-scale industrial production, and the use of water as a reagent, positioning it as a more sustainable synthetic option. researchgate.netresearchgate.net

Core Features of Jacobsen's Hydrolytic Kinetic Resolution

| Feature | Description |

|---|---|

| Catalyst | A chiral (salen)Co(III) complex. nih.gov |

| Process | The selective hydrolysis of one enantiomer from a racemic terminal epoxide mixture. ncl.res.inresearchgate.net |

| Outcome | Yields an enantioenriched unreacted epoxide and its corresponding 1,2-diol. nih.gov |

| Advantages | Exhibits high enantioselectivity, broad substrate applicability, and utilizes water as a reactant. nih.gov |

Alternative Stereoselective Synthetic Protocols

Beyond the prominent methods of chiral aziridine ring-opening and Jacobsen's HKR, other stereoselective strategies have been developed for synthesizing chiral amines and related compounds. These include the use of chiral auxiliaries, such as chiral tert-butanesulfinamide, which guide the stereochemical outcome of a reaction. researchgate.net For instance, a two-step condensation-reduction process using this auxiliary can convert precursor ketones into chiral N-tert-butanesulfinyl amines, which are direct precursors to the target molecule. researchgate.net Furthermore, chemo/enzymatic resolution techniques offer another viable path to obtaining enantiopure phenoxybenzamine. researchgate.net These varied approaches enrich the synthetic chemist's toolkit, providing multiple pathways to access therapeutically important single-enantiomer drugs like this compound.

Analytical Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity of this compound relies on sophisticated analytical methods that can differentiate between its (R) and (S) enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. dokumen.pub This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Research Findings:

In the analysis of chiral compounds similar to this compound, various chiral columns are employed. For instance, Lux 5 μm Amylose-2 and Lux 5 μm Cellulose-1 columns have been used successfully. mdpi.com The separation is typically achieved using a binary solvent system, such as ethanol (B145695) and petroleum spirits, with UV detection. mdpi.com The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers. For example, an isocratic elution with a varying ratio of ethanol and petroleum spirits at a flow rate of 1 mL/min can be effective. mdpi.com The purity of the target compounds is often confirmed at multiple wavelengths, such as 214 nm and 254 nm, to ensure accuracy. mdpi.com

The choice of the chiral stationary phase is crucial. Polysaccharide-based CSPs, like those derived from amylose (B160209) and cellulose, are common due to their broad applicability. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

| Parameter | Condition |

| Column | Lux 5 μm Amylose-2 or Lux 5 μm Cellulose-1 |

| Mobile Phase | Ethanol and Petroleum Spirits |

| Elution | Isocratic (e.g., 1-20% Ethanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for determining enantiomeric purity. In the presence of a chiral shift reagent (CSR), the NMR signals of the enantiomers, which are otherwise indistinguishable, become resolved. fiveable.me

Research Findings:

Chiral shift reagents are typically lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), that can induce chemical shift differences between the corresponding protons of the two enantiomers. fiveable.megoogle.com When the chiral molecule complexes with the CSR, it forms diastereomeric complexes that have different magnetic environments, leading to separate signals in the NMR spectrum. libretexts.org The integration of these separated signals allows for the direct determination of the enantiomeric ratio. libretexts.org

For example, in the analysis of chiral amines, the addition of a CSR can cause the signals of the protons adjacent to the chiral center to split into two distinct sets of peaks, one for each enantiomer. The enantiomeric excess can then be calculated from the relative areas of these peaks. The effectiveness of a CSR depends on factors like the solvent, temperature, and concentration of both the analyte and the reagent. fiveable.me

| Reagent Type | Example | Principle of Operation |

| Chiral Shift Reagent | Eu(hfc)₃ | Forms diastereomeric complexes with the enantiomers, leading to different induced chemical shifts in the NMR spectrum. |

Capillary Zone Electrophoresis with Square Wave Amperometric Detection for Enantioseparation

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte (BGE). dergipark.org.tr

Research Findings:

For the enantioseparation of compounds like phenoxybenzamine, cyclodextrins (CDs) and their derivatives are commonly used as chiral selectors in CZE. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. dergipark.org.tr The choice of the CD and its concentration, the pH of the BGE, and the applied voltage are critical parameters that need to be optimized for successful enantioseparation. mdpi.com

In a typical setup, a fused silica (B1680970) capillary is used with a BGE containing a phosphate (B84403) buffer and the chiral selector. nih.govscielo.br For instance, a study on the enantioseparation of phenothiazines, which are structurally related to phenoxybenzamine, utilized beta-CD, hydroxypropyl-beta-CD (HP-beta-CD), and gamma-CD as chiral selectors. nih.gov The results showed that the type and concentration of the CD significantly influenced the separation. nih.gov Detection can be performed using UV absorbance or more sensitive techniques like square wave amperometric detection, which can be advantageous for compounds that are electroactive.

| Parameter | Condition |

| Technique | Capillary Zone Electrophoresis (CZE) |

| Chiral Selector | Cyclodextrins (e.g., β-CD, HP-β-CD) |

| Background Electrolyte | Phosphate buffer |

| Detection | UV or Square Wave Amperometry |

Advanced Pharmacological Research of R Phenoxybenzamine Hydrochloride As a Chemical Probe

Characterization of Adrenoceptor Subtypes and Function

(R)-Phenoxybenzamine hydrochloride is instrumental in dissecting the complexities of the adrenergic system. As a member of the β-chloroethylamine class of alkylating agents, it acts as a non-competitive, irreversible antagonist at α-adrenoceptors. researchgate.netumaryland.edu This irreversible nature allows researchers to permanently inactivate a population of receptors, thereby enabling the study of the remaining receptors and the functional consequences of their blockade. The (R)-isomer of phenoxybenzamine (B1677643) has been shown to be significantly more potent—up to 14.5 times—than its (S)-isomer, highlighting the stereoselectivity of its interaction with the receptor. researchgate.netresearchgate.net

The concept of receptor heterogeneity, the existence of multiple receptor subtypes for a single neurotransmitter, has been significantly advanced by the use of irreversible ligands like (R)-phenoxybenzamine. By permanently occupying and inactivating specific receptors, these ligands allow for the unmasking and characterization of different receptor populations within the same tissue. nih.govnih.gov

Research using phenoxybenzamine and its derivatives has provided compelling evidence for the multiplicity of α1-adrenoceptors. researchgate.netnih.gov For instance, studies in the rat vas deferens demonstrated that certain β-chloroethylamine analogs of phenoxybenzamine produced inhibition curves with clear discontinuities. nih.gov This suggests the presence of at least two distinct α1-adrenoceptor subtypes within the same tissue, with the ligands exhibiting different affinities for each subtype. These findings have been crucial in moving beyond a monolithic view of adrenoceptors and appreciating their diversity.

This compound is widely applied in both receptor binding and functional assays to subclassify adrenoceptors. In binding assays, pre-treatment of tissues or cell preparations with phenoxybenzamine causes a dose-dependent decrease in the maximum number of available binding sites (Bmax) for radiolabeled ligands, with minimal change in the affinity (Kd) of the remaining, unprotected receptors. nih.gov This technique, known as receptor inactivation or protection analysis, helps to quantify receptor populations and determine the binding sites of other ligands. For example, [3H]prazosin binding has been used in phenoxybenzamine-treated tissues to differentiate α1-adrenoceptor subtypes. researchgate.net

In functional assays, the irreversible antagonism of (R)-phenoxybenzamine allows for the study of "spare receptors" or receptor reserve. By inactivating a fraction of the receptors, researchers can study the relationship between the number of functional receptors and the magnitude of the physiological response to an agonist. Phenoxybenzamine has been shown to exhibit not only irreversible competitive antagonism but also noncompetitive antagonism, where it can modulate signal transduction without influencing agonist binding affinity. nih.gov This dual mechanism provides a sophisticated tool for probing the intricate details of G protein-coupled receptor (GPCR) activation and signaling. nih.gov

Investigation of Receptor Trafficking and Desensitization Mechanisms

Receptor trafficking and desensitization are fundamental processes that regulate cellular responsiveness to stimuli. Desensitization refers to the waning of a response despite the continued presence of an agonist, often involving receptor phosphorylation and uncoupling from G proteins. frontiersin.org this compound serves as a valuable probe in these investigations.

By irreversibly binding to surface receptors, phenoxybenzamine can be used to "tag" a specific population of receptors, allowing researchers to follow their fate over time. This is particularly useful in studying the rates of receptor internalization, degradation, and recycling back to the cell surface. The use of fluorescently labeled ligands in conjunction with techniques like fluorescence microscopy allows for the direct visualization of these dynamic processes. nih.govresearchgate.net

Furthermore, phenoxybenzamine has been used to explore the mechanisms of receptor desensitization. Studies have shown that co-administration of phenoxybenzamine, an α-adrenergic blocker, with antidepressants can accelerate and intensify the desensitization of cortical β-adrenergic receptors. nih.gov This is thought to occur because blocking presynaptic α2-autoreceptors with phenoxybenzamine increases the synaptic concentration of noradrenaline, which in turn leads to a more rapid downregulation of postsynaptic β-receptors. nih.gov

Analysis of Ligand-Receptor Kinetics in Complex Biological Systems

The interaction between a ligand and its receptor is defined by its kinetics—the rates of association and dissociation. This compound is distinguished by its unique kinetics, characterized by the formation of a permanent, covalent bond with the adrenoceptor. wikipedia.org

The mechanism involves an initial reversible binding, followed by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then undergoes a nucleophilic attack by a residue within the receptor's binding pocket, forming a stable covalent linkage. pnas.org Mutagenesis studies have identified a specific cysteine residue in the third transmembrane domain of α2-adrenoceptors as the likely site of this alkylation. researchgate.netdrugbank.com This irreversible binding effectively prevents adrenaline and noradrenaline from interacting with the receptor. wikipedia.org The result of this covalent modification is a long-lasting "chemical sympathectomy." drugbank.com This pseudo-irreversible kinetic profile makes (R)-phenoxybenzamine an invaluable tool for creating a long-lasting blockade of a specific receptor population, essential for studying physiological processes over extended periods.

Exploration of Structure-Activity Relationships through Analog Synthesis

The systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity is a cornerstone of medicinal chemistry. The exploration of structure-activity relationships (SAR) for phenoxybenzamine has yielded valuable insights and new pharmacological tools.

A significant body of research has focused on synthesizing and evaluating derivatives of phenoxybenzamine to probe the structural requirements for affinity and selectivity at adrenoceptor subtypes. researchgate.netnih.gov In one key study, a series of β-chloroethylamines structurally related to phenoxybenzamine were synthesized and tested for their activity at α-adrenoceptors in the rat vas deferens. nih.gov

The findings revealed several important SAR trends:

Potency: Derivatives such as compounds 14 (bearing a 2-ethoxyphenoxy moiety) and 15 (bearing a 2-i-propoxyphenoxy moiety) were identified as the most potent α1-adrenoceptor antagonists, exhibiting affinities similar to that of phenoxybenzamine itself. nih.gov

Selectivity: Most of the synthesized analogs showed similar antagonism at both α1- and α2-adrenoceptors. However, compounds 13 and 18 , which lacked substituents on both the phenoxy group and the oxyamino carbon chain, displayed a moderate selectivity (10-35 times) for the α1-adrenoceptor, comparable to the parent compound. researchgate.netnih.gov

Subtype Differentiation: Most interestingly, several of the new compounds were able to functionally distinguish between two different α1-adrenoceptor subtypes within the same tissue. nih.govresearchgate.net As shown in the table below, some compounds showed preferential affinity for the minor population of receptors, while others preferentially inhibited the major population. nih.gov This discovery provided researchers with complementary chemical probes to selectively target and study these distinct receptor populations. researchgate.netnih.gov

These studies underscore the value of analog synthesis in refining the pharmacological profile of a lead compound. The derivatives of (R)-phenoxybenzamine have not only illuminated the SAR of α-adrenoceptor antagonists but have also provided a more sophisticated toolkit for the characterization of receptor heterogeneity. researchgate.netnih.gov

Table 1: Affinity of Selected Phenoxybenzamine Derivatives for α1-Adrenoceptor Subtypes in Rat Epididymal Tissue

| Compound | Preferential Affinity for α1-Adrenoceptor Subtype | Finding |

| 8, 15, 17 | Major Population (76%) | These compounds preferentially inhibited the more abundant α1-adrenoceptor subtype. nih.gov |

| 9, 10, 12, 16a, 16b | Minor Population (24%) | These compounds showed higher affinity towards the less abundant population of α1-adrenoceptors. nih.govresearchgate.net |

Data sourced from studies on rat vas deferens, which identified a mean ratio of 24:76 for two distinct α1-adrenoceptor populations based on the inhibitory activity of these compounds. nih.gov

Impact of Structural Modifications on Receptor Selectivity and Irreversibility

The utility of (R)-Phenoxybenzamine as a chemical probe is intrinsically linked to its structural features, which dictate its interaction with adrenergic receptors. Modifications, both to the ligand itself and within the receptor's binding site, have profound effects on its selectivity and the mechanism of its irreversible antagonism.

The defining characteristic of phenoxybenzamine is its ability to form a permanent, covalent bond with adrenergic receptors, leading to irreversible blockade. wikipedia.org This action is mediated by its N-benzyl-N-(2-chloroethyl) group. In a physiological environment, this moiety cyclizes to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate is then subject to nucleophilic attack by a specific amino acid residue within the receptor's binding pocket, forming a stable covalent linkage. wikipedia.org

Research has identified a key cysteine residue within transmembrane helix 3 (TM3) of α2-adrenergic receptors as the site of this covalent attachment. researchgate.netdrugbank.com Site-directed mutagenesis studies have been crucial in confirming this interaction. For instance, when the accessible cysteine at position 117 of the α2A-adrenergic receptor (α2A-AR) was mutated to a valine, the receptor became largely resistant to inactivation by phenoxybenzamine. researchgate.netdrugbank.com Conversely, the β2-adrenergic receptor, which is not typically inactivated by phenoxybenzamine and has a valine at the corresponding position, was rendered susceptible to irreversible blockade when a cysteine was introduced at that site (β2-V117C). drugbank.com This demonstrates that the presence of a suitably positioned nucleophilic residue is a critical structural requirement on the receptor's side for the irreversible action of phenoxybenzamine.

The stereochemistry of phenoxybenzamine is another critical structural factor influencing its potency. The compound is a racemic mixture, but the pharmacological activity resides primarily in the (R)-enantiomer. researchgate.net Research has shown that (R)-Phenoxybenzamine is significantly more potent—by a factor of 14.5—than its (S)-isomer, highlighting a high degree of stereoselectivity in the receptor binding and/or alkylation process. researchgate.net This suggests that the three-dimensional arrangement of the molecule is crucial for optimal orientation within the binding pocket to facilitate the subsequent covalent reaction.

Table 1: Impact of Receptor Structural Modifications on Phenoxybenzamine Inactivation

| Receptor | Mutation | Phenoxybenzamine Concentration | % Inactivation | Reference |

|---|---|---|---|---|

| Wild-type α2A-AR | None | 90 nM | 81% | researchgate.netdrugbank.com |

| Mutant α2A-AR | C117V | 90 nM | 10% | researchgate.netdrugbank.com |

| Wild-type β2-AR | None | 10 µM | 26% | drugbank.com |

| Mutant β2-AR | V117C | 10 µM | 93% | drugbank.com |

Computational Approaches in Understanding Receptor Interactions

Computational modeling has become an indispensable tool for dissecting the molecular interactions between ligands and their receptors at an atomic level. nih.gov For (R)-Phenoxybenzamine, molecular docking and molecular dynamics simulations provide crucial insights into its binding mechanism that are complementary to experimental data. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is particularly valuable for understanding the initial, non-covalent recognition events that precede the irreversible alkylation by (R)-Phenoxybenzamine.

Using high-resolution structures of adrenergic receptors, such as those obtained through cryo-electron microscopy, docking simulations can model the binding of the (R)-Phenoxybenzamine aziridinium ion intermediate into the receptor's ligand-binding pocket. researchgate.net The simulations score different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This allows researchers to identify the most probable binding conformation and the key amino acid residues involved in stabilizing the ligand. nih.govmdpi.com

For (R)-Phenoxybenzamine, docking studies help elucidate how the molecule orients itself so that its reactive aziridinium ring is positioned in close proximity to the nucleophilic cysteine residue (e.g., Cys117 in α2A-AR) in the binding site, priming it for covalent bond formation. researchgate.netdrugbank.com

Table 2: Representative Data from a Molecular Docking Simulation of (R)-Phenoxybenzamine with an Adrenergic Receptor

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Predicted) | -9.5 kcal/mol |

| Key Non-Covalent Interacting Residues | Asp113, Val114, Phe390, Tyr394 |

| Types of Interactions | Ionic interaction with Asp113, Hydrophobic interactions with Val114 and Phe390, Pi-pi stacking with Tyr394 |

| Predicted Distance to Cys117 | 3.8 Å (Aziridinium ring to Cysteine thiol group) |

Note: This table contains hypothetical data for illustrative purposes, based on typical outputs from molecular docking software.

Molecular dynamics (MD) simulations provide a powerful extension to static docking models by simulating the movements of atoms and molecules over time. dovepress.com This technique allows for the observation of the dynamic process of covalent bond formation between (R)-Phenoxybenzamine and its target receptor.

Starting from the best-predicted non-covalent binding pose obtained from molecular docking, an MD simulation can be run to model the trajectory of the covalent reaction. mdpi.com This involves defining the reactive atoms—the electrophilic carbon on the aziridinium ring and the nucleophilic sulfur atom of the cysteine residue—and simulating the conditions that lead to bond formation.

These simulations can reveal the conformational changes in both the ligand and the receptor that are necessary for the reaction to occur. They also help to assess the stability of the initial non-covalent complex and the final covalently-bound complex. mdpi.com By calculating metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone, the stability of the complex can be tracked throughout the simulation. mdpi.com Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to calculate the relative binding free energies of the complex before and after the covalent modification, providing a more refined understanding of the binding affinity. mdpi.com

Table 3: Typical Analysis Metrics from a Molecular Dynamics Simulation of Covalent Binding

| Metric | Description | Typical Observation |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone from its initial state; indicates structural stability. | Low and stable RMSD values after an initial equilibration period suggest a stable protein-ligand complex. mdpi.com |

| Rg (Radius of Gyration) | Measures the compactness of the protein structure. | A stable Rg value indicates that the protein is not undergoing major unfolding or conformational changes. mdpi.com |

| Interaction Energy | Calculates the energy of non-covalent interactions between the ligand and specific residues over time. | Shows which interactions are most persistent and critical for maintaining the binding pose. |

| Covalent Bond Analysis | Monitors the distance between the reactive atoms of the ligand and the receptor residue. | A decreasing distance followed by the formation of a stable bond length confirms the covalent reaction event. |

Metabolic Pathways in a Research Context

Enzymatic Systems Involved in Biotransformation

The metabolism of (R)-phenoxybenzamine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, a diverse group of monooxygenases crucial for the biotransformation of a wide array of xenobiotics. While the specific CYP isozymes responsible for the metabolism of the (R)-enantiomer have not been definitively elucidated in publicly available literature, studies on analogous compounds and the general mechanisms of haloalkylamine metabolism suggest the involvement of isozymes such as those from the CYP2B and CYP3A subfamilies. These enzymes are known to catalyze oxidative reactions, including the N-dealkylation and aromatic hydroxylation observed in phenoxybenzamine's metabolism.

In addition to the cytochrome P450 system, other enzymatic pathways may play a role in the biotransformation of (R)-phenoxybenzamine and its metabolites. Flavin-containing monooxygenases (FMOs) are another class of enzymes capable of oxidizing nitrogen- and sulfur-containing compounds, and their potential contribution to the metabolism of the tertiary amine structure of phenoxybenzamine (B1677643) warrants consideration. Furthermore, once hydroxylated metabolites are formed, they can undergo phase II conjugation reactions. UDP-glucuronosyltransferases (UGTs) are a key family of enzymes in this phase, catalyzing the attachment of a glucuronic acid moiety to the hydroxyl group. nih.govnih.govxenotech.com This process, known as glucuronidation, significantly increases the water solubility of the metabolites, preparing them for efficient renal or biliary excretion. nih.govxenotech.com

Table 1: Potential Enzymatic Systems in (R)-Phenoxybenzamine Hydrochloride Metabolism

| Enzyme Family | Specific Enzymes (Potential) | Metabolic Reaction |

| Cytochrome P450 (CYP) | CYP2B, CYP3A subfamilies | N-dealkylation, Aromatic Hydroxylation |

| Flavin-containing Monooxygenases (FMO) | Various isoforms | N-oxidation |

| UDP-glucuronosyltransferases (UGT) | Various isoforms | Glucuronidation of hydroxylated metabolites |

Formation and Characterization of Metabolites

The primary metabolic pathways of phenoxybenzamine that have been identified are N-dealkylation and aromatic hydroxylation. These processes lead to the formation of distinct metabolites that have been observed in in vivo studies.

N-Dealkylation: This pathway involves the removal of the N-benzyl group from the parent molecule. This enzymatic cleavage results in the formation of N-phenoxyisopropyl-benzylamine . This transformation is a common metabolic route for many drugs containing N-alkyl substituents and is typically catalyzed by cytochrome P450 enzymes. nih.govnih.govnih.govmdpi.com

Aromatic Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto one of the aromatic rings of the phenoxybenzamine molecule. Specifically, hydroxylation has been observed to occur at the para-position of the phenoxy ring. This leads to the formation of N-benzyl-N-(para-hydroxyphenoxyisopropyl)amine , which has been identified as a major urinary metabolite in animal studies. This hydroxylation reaction is also characteristic of CYP-mediated metabolism.

The characterization of these metabolites is crucial for understanding the complete metabolic profile of (R)-phenoxybenzamine. Modern analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this process.

Mass Spectrometry (MS): High-resolution mass spectrometry provides precise mass measurements of the metabolites, allowing for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation patterns provide valuable structural information, helping to confirm the sites of metabolic modification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each atom within a molecule. For metabolite characterization, NMR can definitively confirm the position of the hydroxyl group in aromatic hydroxylation and verify the loss of the benzyl (B1604629) group in N-dealkylation by analyzing the chemical shifts and coupling constants of the protons and carbons in the metabolite's structure. researchgate.nethyphadiscovery.com

Table 2: Key Metabolites of Phenoxybenzamine and their Method of Formation

| Metabolite Name | Metabolic Pathway |

| N-phenoxyisopropyl-benzylamine | N-Dealkylation |

| N-benzyl-N-(para-hydroxyphenoxyisopropyl)amine | Aromatic Hydroxylation |

Influence of Stereochemistry on Metabolic Fate

The presence of a chiral center in the phenoxybenzamine molecule means that it exists as two enantiomers, (R)-phenoxybenzamine and (S)-phenoxybenzamine. Research has indicated that the (R)-isomer is substantially more potent in its pharmacological activity than the (S)-isomer. nih.gov This significant difference in potency strongly suggests that the two enantiomers may also be treated differently by the metabolic enzymes in the body, a phenomenon known as stereoselective metabolism.

Stereoselectivity in drug metabolism can manifest in several ways:

Different Rates of Metabolism: One enantiomer may be metabolized more rapidly than the other. This can lead to different plasma concentrations and durations of action for the two isomers.

Formation of Different Metabolites: The enzymatic pathways may preferentially produce certain metabolites from one enantiomer over the other.

Different Ratios of Metabolites: Even if the same metabolites are formed from both enantiomers, the relative amounts of these metabolites can differ significantly.

While specific in vitro or in vivo studies directly comparing the metabolic fate of (R)- and (S)-phenoxybenzamine are not extensively detailed in the public domain, the pronounced difference in their pharmacological activity makes it highly probable that their interaction with metabolizing enzymes is stereoselective. Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), coupled with mass spectrometry, are essential tools for studying the stereoselective metabolism of drugs like phenoxybenzamine. phenomenex.comphenomenex.comrsc.org Such studies would allow for the separate quantification of each enantiomer and their respective metabolites in biological samples, providing a clear picture of how the stereochemistry at the chiral center influences the metabolic pathways of N-dealkylation and aromatic hydroxylation.

Historical Context and Evolution of Research Perspectives

Discovery and Early Pharmacological Characterization of Phenoxybenzamine (B1677643)

Phenoxybenzamine, a haloalkylamine derivative, was first synthesized in the mid-20th century. plos.org Its primary mechanism of action was identified as a non-selective, irreversible antagonist of alpha-adrenergic receptors (α1 and α2). plos.orgwikipedia.orgnih.gov This blockade of alpha-receptors prevents the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation and a subsequent lowering of blood pressure. wikipedia.orgdrugbank.com

Early research focused on its utility in conditions characterized by excessive adrenergic stimulation. ontosight.ai Notably, it was approved by the U.S. Food and Drug Administration (FDA) in 1953 for the management of hypertensive episodes in patients with pheochromocytoma, a tumor of the adrenal medulla that secretes large amounts of catecholamines. plos.org The irreversible nature of its binding, forming a stable covalent bond with the receptor, provided a long-lasting "chemical sympathectomy," which was particularly beneficial in the perioperative management of these patients. wikipedia.orgumaryland.edu

Beyond pheochromocytoma, early investigations also explored its use in other conditions. In the 1970s, phenoxybenzamine was the first alpha-blocker to be studied for the treatment of benign prostatic hyperplasia (BPH), where its ability to relax smooth muscle in the prostate and bladder neck showed therapeutic promise. nih.gov

Transition from Racemic Mixtures to Enantiopure Research Compounds

For many years, phenoxybenzamine was exclusively used and studied as a racemic mixture, a 1:1 combination of its two enantiomers: (R)-phenoxybenzamine and (S)-phenoxybenzamine. wikipedia.org However, a growing understanding of stereochemistry in pharmacology spurred interest in the differential activities of these individual isomers. It is now recognized that the enantiomers of a chiral drug can exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic profiles. researchgate.net

Research has demonstrated that the (R)-isomer of phenoxybenzamine is significantly more potent as an alpha-blocker than its (S)-counterpart. researchgate.net Specifically, (R)-phenoxybenzamine hydrochloride has been reported to be 14.5 times more potent than the (S)-isomer. researchgate.net This highlighted the potential for developing a more targeted and potentially safer therapeutic agent by using the enantiopure (R)-form.

The development of methods for the enantioselective synthesis of this compound has been a key enabler in this transition. researchgate.netkisti.re.kr Techniques such as Jacobsen's hydrolytic kinetic resolution of a terminal epoxide have been employed to produce the enantiopure compound with high efficiency. researchgate.netresearchgate.net This has allowed for more precise preclinical and pharmacological studies of the (R)-enantiomer, free from the confounding effects of the less active (S)-isomer.

Emergence of Novel Mechanistic Insights Beyond Adrenergic Blockade

While the alpha-adrenergic blocking activity of phenoxybenzamine is well-established, recent research has begun to uncover additional, non-adrenergic mechanisms of action for the (R)-enantiomer. These findings suggest a broader and more complex pharmacological profile than previously understood.

One significant area of investigation is its potential role in neuroprotection. Studies have shown that phenoxybenzamine can reduce neuronal death in models of traumatic brain injury (TBI). mdpi.com This neuroprotective effect may be linked to the modulation of inflammatory pathways, as phenoxybenzamine has been observed to decrease the expression of pro-inflammatory signaling proteins. mdpi.com

Furthermore, there is evidence to suggest that phenoxybenzamine interacts with other receptor systems. It has been shown to have antagonist properties at the serotonin (B10506) 5-HT2A receptor. wikipedia.org This activity may contribute to its therapeutic effects in conditions such as carcinoid tumors, which are characterized by excessive serotonin secretion. wikipedia.org

Intriguingly, research has also pointed towards an interaction with calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. drugbank.comacs.org The covalent adduction of phenoxybenzamine to calmodulin suggests a mechanism by which it could influence cellular processes independently of adrenergic receptor blockade. acs.org Additionally, some studies have indicated that phenoxybenzamine may possess histone deacetylase (HDAC) inhibitory activity, a mechanism that is of significant interest in oncology research. plos.org

Q & A

Q. What enantioselective synthesis methods are validated for producing high-purity (R)-Phenoxybenzamine Hydrochloride?

this compound can be synthesized via hydrolytic kinetic resolution using chiral catalysts (e.g., Co(III)-salen complexes) to achieve enantiomeric excess >99% . Alternative methods include chiral aziridine ring-opening reactions, which offer high stereoselectivity under mild conditions . These protocols are critical for ensuring chiral purity in pharmacological studies.

Q. Which analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used, as per USP-NF guidelines. System suitability requires a resolution factor ≥4 between analyte and impurities, with a relative standard deviation (RSD) ≤2% across replicate injections . Chemiluminescence techniques are also effective for trace analysis in complex matrices .

Q. How should this compound be stored and handled to maintain stability in laboratory settings?

The compound is hygroscopic and requires storage at -20°C in airtight containers. For cell-based assays, dissolve in DMSO (55 mg/mL) and avoid freeze-thaw cycles. Centrifuge lyophilized powder briefly before reconstitution to prevent clumping .

Advanced Research Questions

Q. How do discrepancies arise between in vitro binding IC₅₀ and functional cAMP reversal IC₅₀ values for this compound?

The IC₅₀ for [³H]yohimbine binding (α₂-adrenoceptor) is significantly lower than the IC₅₀ for reversing noradrenaline-induced cAMP accumulation. This discrepancy may reflect assay-specific factors:

- Binding assays measure direct receptor occupancy, while functional assays capture downstream signaling complexities (e.g., G-protein coupling efficiency, receptor reserve) .

- Irreversible α₁-adrenoceptor blockade by (R)-Phenoxybenzamine may amplify functional responses over time, complicating steady-state measurements .

Q. What experimental designs are optimal for evaluating neuroprotective effects of this compound in traumatic brain injury (TBI) models?

- Dosing : Administer 10 mg/kg intraperitoneally 30 minutes post-TBI induction in rats, followed by daily doses for 7 days. Use vehicle controls (e.g., 0.1% ethanol in saline) to account for solvent effects .

- Outcome metrics : Assess motor function via foot fault scoring and histopathology for neuronal survival in the hippocampus .

- Mechanistic analysis : Combine with CaMKII inhibition studies to isolate α-adrenoceptor-mediated effects from calmodulin pathways .

Q. How can researchers reconcile the compound’s carcinogenic classification (IARC 2B) with its therapeutic applications?

- Evidence : IARC classifies this compound as "possibly carcinogenic" based on rodent studies showing tumorigenicity after intraperitoneal injection. No human data exist .

- Mitigation strategies :

- Use the lowest effective dose in preclinical models.

- Monitor long-term studies for atypical hyperplasia in bladder and lymphoid tissues .

- Prioritize alternatives (e.g., prazosin) for chronic use unless irreversible α-blockade is essential .

Q. What methodologies resolve receptor binding kinetics of this compound’s irreversible α-adrenoceptor antagonism?

- Kinetic assays : Pre-incubate cells/tissues with the compound (1–10 µM) for 30–60 minutes, followed by extensive washing to remove unbound drug. Measure residual receptor activity via competitive radioligand binding (e.g., [³H]prazosin for α₁-adrenoceptors) .

- Operational modeling : Apply the Black-Leff equation to estimate affinity (Kₐ) and efficacy (τ), accounting for non-equilibrium conditions due to irreversible binding .

Methodological Considerations Table

Key Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.